Benthiavalicarb (CAS 413615-35-7) is the active free-acid form of the potent valinamide carbamate fungicide benthiavalicarb-isopropyl. Belonging to the Carboxylic Acid Amide (CAA) class (FRAC code 40), it specifically targets oomycete pathogens by inhibiting the cellulose synthase enzyme (CesA3), thereby disrupting fungal cell wall biosynthesis [1]. For procurement professionals, formulation scientists, and analytical chemists, benthiavalicarb serves as a critical active ingredient (AI) in crop protection research and as an essential analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) residue monitoring. Its distinct mode of action, low application rate requirements, and specific physicochemical profile (solubility of 13.14 mg/L at 20°C) make it a cornerstone material in modern fungicide development and resistance management programs [2].
Substituting benthiavalicarb with generic oomycete fungicides like metalaxyl or broad-spectrum protectants like mancozeb fundamentally compromises formulation efficacy and resistance management. Metalaxyl, a phenylamide, faces widespread target-site resistance in Phytophthora populations, rendering it ineffective in many modern agricultural contexts where benthiavalicarb maintains full efficacy [1]. Furthermore, while dimethomorph shares the CAA FRAC code (40), it belongs to the cinnamic acid amide subclass, which exhibits different systemic mobility, baseline sensitivity profiles, and formulation compatibilities compared to the valinamide carbamate structure of benthiavalicarb. For analytical laboratories, substituting benthiavalicarb in residue panels or baseline sensitivity assays invalidates cross-resistance mapping, as specific point mutations in the CesA3 gene can differentially affect valinamide carbamates versus cinnamic acid amides[2].
In comparative in vitro assays against Phytophthora species, benthiavalicarb demonstrates an exceptionally low half-maximal inhibitory concentration (EC50) compared to legacy broad-spectrum protectants. While multi-site inhibitors like mancozeb require concentrations exceeding 10 µg/mL to achieve significant mycelial growth inhibition, benthiavalicarb achieves an EC50 of 0.01 to 0.05 µg/mL[1]. This high intrinsic potency allows formulation scientists to design low-dose crop protection products that minimize environmental chemical loads while maintaining top-tier efficacy.
| Evidence Dimension | Half-maximal inhibitory concentration (EC50) for mycelial growth |
| Target Compound Data | 0.01 - 0.05 µg/mL (Benthiavalicarb) |
| Comparator Or Baseline | >10 µg/mL (Mancozeb) |
| Quantified Difference | Over 200-fold higher intrinsic potency for benthiavalicarb. |
| Conditions | In vitro mycelial growth assay on Phytophthora species. |
Justifies the procurement of benthiavalicarb for high-efficiency, low-dose formulations, significantly reducing the total active ingredient volume required per hectare.
A primary driver for procuring benthiavalicarb is its ability to control pathogen strains that have developed target-site resistance to older systemic chemistries. In efficacy trials against metalaxyl-resistant strains of Phytophthora infestans, benthiavalicarb maintained its baseline inhibitory activity (EC50 ~0.01-0.05 µg/mL), whereas metalaxyl exhibited a complete loss of efficacy [1]. Because benthiavalicarb targets the CesA3 enzyme rather than ribosomal RNA synthesis, it exhibits zero cross-resistance with phenylamides.
| Evidence Dimension | Efficacy on resistant strains (Cross-resistance profile) |
| Target Compound Data | Maintains baseline EC50 (~0.01-0.05 µg/mL) on resistant strains |
| Comparator Or Baseline | Complete loss of efficacy / highly elevated EC50 (Metalaxyl) |
| Quantified Difference | 100% retention of efficacy for benthiavalicarb on phenylamide-resistant isolates. |
| Conditions | In vitro and greenhouse trials on metalaxyl-resistant Phytophthora infestans. |
Essential for formulating modern resistance-breaking tank mixes and selecting appropriate analytical standards for regions where legacy phenylamides fail.
Although benthiavalicarb and dimethomorph both belong to the CAA fungicide group (FRAC 40), they represent different chemical subclasses (valinamide carbamates vs. cinnamic acid amides). Research on Phytophthora mutants has demonstrated a negative correlation in EC50 shifts between valinamide carbamates and cinnamic acid amides in certain resistant isolates [1]. This indicates that specific point mutations in the CesA3 gene affect the binding of these subclasses differently, meaning they are not perfectly interchangeable in resistance management or baseline sensitivity monitoring.
| Evidence Dimension | EC50 shift correlation in CAA-resistant mutants |
| Target Compound Data | Distinct resistance response profile (Valinamide carbamates) |
| Comparator Or Baseline | Negative correlation with target compound EC50 shifts (Dimethomorph / Cinnamic acid amides) |
| Quantified Difference | Divergent target-site binding dynamics despite shared FRAC classification. |
| Conditions | In vitro sensitivity assays on Phytophthora isolates with induced CesA3 mutations. |
Justifies procuring benthiavalicarb specifically to diversify the CAA chemical subclass in rotation programs and precision analytical assays, rather than treating all FRAC 40 fungicides as identical.
For formulation engineers and analytical chemists, benthiavalicarb presents a specific physicochemical profile that dictates handling protocols. With a water solubility of 13.14 mg/L at 20°C and a Log Pow of 2.52, benthiavalicarb is highly lipophilic compared to older systemic oomycete fungicides like propamocarb (solubility >500 g/L) [1]. This low solubility requires the use of suspension concentrates (SC) or oil dispersions (OD) in commercial formulations, and necessitates specific partitioning solvents (e.g., acetonitrile) and salt combinations in QuEChERS LC-MS/MS residue extraction workflows.
| Evidence Dimension | Aqueous Solubility at 20°C |
| Target Compound Data | 13.14 mg/L (Benthiavalicarb) |
| Comparator Or Baseline | >500,000 mg/L (Propamocarb) |
| Quantified Difference | Orders of magnitude lower water solubility for benthiavalicarb. |
| Conditions | Standard physicochemical profiling at 20°C. |
Critical for analytical chemists designing LC-MS/MS QuEChERS extraction protocols and formulation engineers developing stable suspension concentrates.
Due to its zero cross-resistance with phenylamides and high intrinsic potency (EC50 in the 0.01-0.05 µg/mL range), benthiavalicarb is a highly effective active ingredient for modern crop protection products. It is typically formulated as a suspension concentrate (SC) or oil dispersion (OD) in combination with multi-site protectants to manage Phytophthora and Plasmopara outbreaks where legacy fungicides fail [1].
Given its specific lipophilicity (Log Pow 2.52) and low aqueous solubility, benthiavalicarb is a required analytical reference standard for validating QuEChERS extraction protocols in food safety laboratories. Accurate quantification of benthiavalicarb residues in agricultural commodities relies on high-purity standards to calibrate LC-MS/MS instrumentation and ensure regulatory compliance [2].
Because valinamide carbamates exhibit different resistance dynamics compared to cinnamic acid amides (like dimethomorph), benthiavalicarb is essential for mapping CesA3 mutations in field isolates. Plant pathology laboratories procure this compound to establish baseline sensitivity curves and monitor the evolution of the Carboxylic Acid Amide (CAA) resistance profile in regional pathogen populations[3].